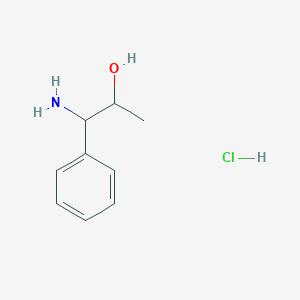

1-Amino-1-phenylpropan-2-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 1 Phenylpropan 2 Ol Hydrochloride and Its Stereoisomers

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods are central to the synthesis of 1-amino-1-phenylpropan-2-ol (B1590006) and its stereoisomers, offering pathways to control the product's chemical structure and stereochemistry through the use of catalysts.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a widely used method for forming amines from carbonyl compounds. wikipedia.orgacsgcipr.org This process involves the conversion of a ketone or aldehyde to an amine via an intermediate imine, which is subsequently reduced. wikipedia.org The reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot, or indirectly, where the imine is formed first and then reduced. wikipedia.org

A specific route to obtaining the erythro stereoisomer of 1-amino-1-phenylpropan-2-ol involves the catalytic reduction of 1-phenyl-1-hydroxy-2-propanone oxime. google.com In this process, the oxime is treated with a nickel-aluminium catalyst mixture in an aqueous basic solution. google.com The reaction is initiated at a low temperature and then allowed to proceed exothermically. google.com Following the reduction, the resulting base can be converted to its hydrochloride salt by treatment with ethanolic hydrochloride. google.com This method has been shown to produce the 1-erythro-2-amino-1-phenyl-1-propanol with high diastereomeric purity. google.com

Table 1: Reaction Parameters for Hydrogenation of 1-Phenyl-1-hydroxy-2-propanone Oxime google.com

| Parameter | Value |

| Starting Material | 1-Phenyl-1-hydroxy-2-propanone oxime |

| Catalyst | Nickel-Aluminium Alloy |

| Base | Sodium Hydroxide |

| Initial Temperature | -15°C |

| Peak Temperature | 75°C |

| Diastereomeric Purity (Erythro) | 99.8% |

| Melting Point (HCl salt) | 173°C |

Asymmetric hydrogenation is a powerful technique that introduces hydrogen across a double bond with spatial selectivity, allowing for the creation of a specific enantiomer. wikipedia.org This is achieved by using a chiral catalyst, often a transition metal complex with a chiral ligand. wikipedia.orgpsu.edu In the synthesis of chiral amino alcohols, this method can be applied to the reduction of prochiral imines or related substrates. wikipedia.org

The enantioselective hydrogenation of imines is a key step in producing optically pure amines. wikipedia.org Rhodium and Ruthenium catalysts, particularly with chiral phosphine (B1218219) ligands such as BINAP, have been instrumental in the asymmetric hydrogenation of various unsaturated compounds, providing products with high enantiomeric excess (ee). psu.edunih.gov For instance, Rh catalysts bearing electron-donating phosphine ligands have been effectively used in the asymmetric hydrogenation of unprotected amino ketones to produce a variety of 1,2-amino alcohols in good yields and high enantioselectivities. nih.gov This approach represents a direct and efficient pathway to chiral amino alcohols, avoiding the need for protecting groups. nih.gov

Grignard Reaction-Based Approaches

Grignard reactions provide a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. mnstate.eduadichemistry.com The synthesis of phenylpropanolamine derivatives can be achieved using this approach. google.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. adichemistry.comgoogle.com The process involves the nucleophilic addition of the Grignard reagent to a suitable carbonyl-containing precursor. adichemistry.com For the synthesis to be successful, the magnesium metal often requires activation to remove the passivating layer of magnesium oxide from its surface. wikipedia.org

Diastereoselective Synthesis from Chiral Precursors

An effective strategy for controlling stereochemistry is to begin with a precursor that already contains one or more of the desired chiral centers. The synthesis of specific stereoisomers of 2-amino-1-phenylpropan-1-ol can be achieved with high diastereoselectivity starting from chiral L-(R)-phenylacetylcarbinol (also known as (R)-1-hydroxy-1-phenyl-2-propanone). google.com

One such process involves the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine, such as benzylamine, under catalytic reduction conditions. google.com The resulting N-aralkylated amino alcohol is then subjected to a second catalytic reduction to remove the aralkyl group via hydrogenolysis. google.com This two-step sequence has been shown to produce the L-erythro-(1R,2S) isomer with a high diastereomeric ratio. google.com

Table 2: Diastereoselective Synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol google.com

| Step | Reactants | Catalyst | Conditions | Result |

| 1. Reductive Amination | L-(R)-phenylacetylcarbinol, Benzylamine | 5% Pd/C | Methanol, 5°C, 9 kg/cm ² H₂ | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol (Erythro:Threo = 92.6:7.4) |

| 2. Debenzylation | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | 20% Pd(OH)₂/C | Methanol, 24°C, 5 kg/cm ² H₂ | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol |

Another approach involves the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and Raney nickel as a catalyst to produce (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol. researchgate.net

Implementation of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and employing catalysis. nih.govyoutube.com These principles can be applied to the synthesis of 1-amino-1-phenylpropan-2-ol hydrochloride to create more sustainable manufacturing routes.

The catalytic methods discussed previously, such as catalytic hydrogenation and asymmetric hydrogenation, align with green chemistry principles by utilizing catalysts that can be recycled and operate with high efficiency, thus maximizing atom economy. jddhs.com

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions, typically in aqueous solutions, and exhibit high selectivity, which reduces the formation of byproducts. mdpi.com Chemoenzymatic and multi-enzyme cascade reactions have been developed for the synthesis of chiral amino alcohols. acs.orgnih.gov For example, a two-step enzyme cascade starting from 1-phenylpropane-1,2-dione and employing a transaminase and an alcohol dehydrogenase can produce (1S,2S)-norpseudoephedrine with excellent stereoselectivity (ee >98 %, de >99 %). uni-duesseldorf.de Such one-pot syntheses are highly efficient and minimize waste, embodying the ideals of green chemistry. nih.govnih.gov The use of renewable starting materials, like L-phenylalanine, in multi-enzyme pathways further enhances the sustainability of the synthesis. acs.org

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

Biocatalysis leverages the inherent selectivity of enzymes to produce chiral compounds with high purity. nih.govmdpi.com Chemo-enzymatic approaches combine the advantages of both chemical and biological catalysts to create efficient and stereodivergent synthetic routes. mdpi.com These methods are particularly effective for creating complex chiral molecules like the stereoisomers of 1-amino-1-phenylpropan-2-ol.

Multi-enzyme pathways have been successfully designed for the conversion of L-phenylalanine into enantiomerically pure 1,2-amino alcohols. nih.govacs.org A common strategy involves a sequential, two-pot, four-step conversion of L-phenylalanine into a key chiral diol intermediate. nih.gov This process typically includes:

Deamination: Removal of the amino group from L-phenylalanine.

Decarboxylation: Removal of the carboxyl group.

Enantioselective Epoxidation: Formation of a chiral epoxide.

Enantioselective Hydrolysis: Opening of the epoxide to form a chiral 1-phenyl-1,2-diol. nih.govacs.org

Following this initial pathway, the resulting enantiopure diol serves as a precursor for the final amination step to produce the desired amino alcohol stereoisomer. acs.org For example, a multi-enzyme process optimized for this conversion can transform 507 mg of L-phenylalanine into (R)-1-phenyl-1,2-diol with a 75% isolated yield and an enantiomeric excess (ee) greater than 99%. nih.gov The opposite enantiomer, (S)-1-phenyl-1,2-diol, can also be produced with a 70% yield and 98-99% ee using the same approach. nih.gov

The conversion of chiral diol intermediates into phenylpropanolamines is achieved through a cascade involving oxidation and reductive amination steps. nih.gov This bioamination is facilitated by the combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and an alanine (B10760859) dehydrogenase (AlaDH) to create a redox-self-sufficient cycle. nih.govacs.org

Oxidative Step: An alcohol dehydrogenase selectively oxidizes one of the hydroxyl groups of the 1-phenylpropane-1,2-diol (B147034) to form a hydroxyketone intermediate. nih.govacs.org

Reductive Amination: An ω-transaminase then catalyzes the amination of the keto group to an amino group, yielding the final 1-amino-1-phenylpropan-2-ol stereoisomer. nih.govacs.org

| Starting Diol | Enzyme Combination | Product Stereoisomer | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| (1S,2S)-diol | Bs-BDHA + Bm(S)-ωTA | (1S,2S)-norephedrine | 88 | 96:4 | >99.5:0.5 |

| (1S,2S)-diol | Aa-ADH + At(R)-ωTA | (1R,2S)-norephedrine | 96 | >99.5:0.5 | >99.5:0.5 |

| (1R,2R)-diol | Lk-ADH + At(R)-ωTA | (1R,2R)-norpseudoephedrine | 95 | 99:1 | >99.5:0.5 |

| (1R,2R)-diol | Lk-ADH + Bm(S)-ωTA | (1S,2R)-norpseudoephedrine | 95 | >99.5:0.5 | >99.5:0.5 |

Table 1: Overview of ADH/ω-TA combinations in a one-pot cascade reaction for the conversion of chiral 1-phenylpropane-1,2-diols into the four stereoisomers of phenylpropanolamine. Data sourced from reference nih.gov.

Transaminases (TAs), particularly ω-transaminases, are valuable biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.govresearchgate.net This method is environmentally and economically attractive. nih.govrsc.org The reaction mechanism involves the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to the ketone substrate, mediated by the PLP cofactor. mdpi.com

Immobilized whole-cell biocatalysts with transaminase activity have been effectively used for synthesizing enantiopure 1-phenylpropan-2-amines. nih.gov Through asymmetric synthesis, (R)-enantiomers can be produced with high conversion (88–89%) and excellent enantioselectivity (>99% ee). nih.gov Alternatively, kinetic resolution of a racemic amine mixture can yield the (S)-enantiomer with high enantiomeric excess (>95% ee) at conversions greater than 48%. nih.gov

The performance of biocatalytic cascades can be significantly impacted by various reaction parameters. researchgate.net Optimization is often necessary to achieve high yields and efficiency. Key parameters to consider include enzyme loading, pH, temperature, and substrate concentration. researchgate.netmdpi.com

Enzyme Loading and Ratio: Adjusting the ratio and concentration of enzymes in a cascade is crucial. For instance, in a system for L-alanine synthesis, optimizing the enzyme ratio led to yields greater than 95%. mdpi.com

pH and Temperature: The pH affects the enzyme's surface charge and active site, while temperature influences reaction rates and enzyme stability. researchgate.net For the synthesis of (R)-1-phenylpropan-2-amine, a maximum conversion of 98.23% was achieved at a pH of 8.0. researchgate.net

Cofactor Regeneration: Many enzymes, such as dehydrogenases and transaminases, require costly cofactors (e.g., NADH, PLP). researchgate.net In-situ cofactor regeneration is essential for an economically viable process. This is often achieved by adding a second enzyme system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase, which regenerates the cofactor while consuming a sacrificial substrate. mdpi.comresearchgate.net The inclusion of alanine dehydrogenase in the phenylpropanolamine cascade serves this purpose, regenerating the transaminase cofactor. nih.gov

| Parameter | Condition | Result | Reference |

| Enzyme Loading | 10% | 99.01% Conversion | researchgate.net |

| Substrate Loading | 50 g/L | 76.93% Yield | researchgate.net |

| Temperature | 42.66 °C | 96.12% Conversion | researchgate.net |

| pH | 8.0 | 98.23% Conversion, ≥98.5% ee | researchgate.net |

Table 2: Optimized reaction conditions for the biocatalytic synthesis of (R)-1-phenylpropan-2-amine using a transaminase.

Enzyme Cascade Systems for Stereoselective Production

Chiral Resolution Techniques for Enantiopure this compound

While asymmetric synthesis is ideal, chiral resolution of a racemic mixture remains a widely used method for obtaining enantiopure compounds. nih.govwikipedia.org This process separates a racemate into its individual enantiomers. wikipedia.org

The most common method for resolving amines is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the pure enantiomer of the amine. wikipedia.org

Another powerful technique for enantiomeric separation is chiral high-performance liquid chromatography (HPLC). mdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation on a preparative scale. nih.govmdpi.com Chiral HPLC can achieve very high yields and excellent enantiopurity (>98% ee) for the separated enantiomers. mdpi.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. This method relies on the faster reaction of one enantiomer with the enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer from the transformed, faster-reacting one.

A significant advancement in this area is the development of one-pot multi-enzymatic cascades for the synthesis of all four stereoisomers of phenylpropanolamine (PPA), the free base of this compound. nih.govnih.gov This bioamination process employs a combination of an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). nih.govnih.gov The ADH catalyzes the oxidation of a diol intermediate, while the ωTA facilitates the stereoselective amination to produce the chiral amino alcohol. nih.govnih.gov By selecting enzymes with complementary regio- and stereo-selectivities, researchers can control the configuration of the two chiral centers, leading to high yields and excellent optical purities. nih.govnih.gov

The process starts from 1-phenylpropane-1,2-diols, which are converted into the corresponding amino alcohols. nih.govnih.gov The choice of specific ADHs and ωTAs is critical for targeting a desired stereoisomer. For instance, combining Bs-BDHA with At(R)-ωTA yields the (1S,2R)-isomer, while using Ls-ADH with the same transaminase produces the (1R,2R)-isomer. nih.gov This methodology demonstrates the versatility of enzymatic systems in accessing all possible stereoisomers with high selectivity. nih.govnih.gov

Table 1: Multi-Enzymatic Synthesis of Phenylpropanolamine (PPA) Stereoisomers

| Target Stereoisomer | Enzyme Combination | Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|---|

| (1S,2S)-PPA | Bs-BDHA + Bm(S)-ωTA | 88% | >99.5% | 96% | nih.gov |

| (1R,2S)-PPA | Ls-ADH + Cv(S)-ωTA | 76% | >99.5% | >99.5% | nih.gov |

| (1S,2R)-PPA | Bs-BDHA + At(R)-ωTA | 95% | >99.5% | 98% | nih.gov |

Lipases are another class of enzymes frequently used for the kinetic resolution of chiral alcohols through trans-esterification. nih.govnih.gov For example, the kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol, a structurally related compound, was effectively achieved using Candida antarctica lipase (B570770) B (Novozym 435). nih.govnih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. Under optimal conditions, this method can achieve high conversion and enantiomeric excess in a short time frame. nih.govnih.gov

Optical Resolution Using Resolving Agents

Optical resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. This technique involves reacting a racemic mixture of a base, such as 1-Amino-1-phenylpropan-2-ol, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. After separation, the desired enantiomer is recovered by decomposing the salt.

Various resolving agents have been employed for the resolution of phenylpropanolamine. A notable example involves the use of L-3-formyl-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. In one procedure, reacting the racemic base with this resolving agent led to the separation of the diastereomeric salts. From the mother liquor, after processing with isopropanolic HCl, the l-phenylpropanolamine hydrochloride (the (1S,2R)-isomer) was obtained with a specific rotation of [α]D20 = -31.4°. prepchem.com The corresponding d-phenylpropanolamine hydrochloride was also isolated. prepchem.com

The choice of solvent is crucial in fractional crystallization as it significantly influences the solubility of the diastereomeric salts and thus the efficiency of the resolution. The enantiomeric resolution of (±)-mandelic acid using (1R,2S)-(−)-ephedrine, a stereoisomer of the target compound, illustrates this principle. The diastereomeric [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] salt preferentially precipitates from the solution, allowing for its isolation. acs.org

Table 2: Optical Resolution of Phenylpropanolamine using a Chiral Resolving Agent

| Product | Resolving Agent | Yield | Melting Point | Specific Rotation [α]D20 | Source |

|---|---|---|---|---|---|

| l-phenylpropanolamine HCl | L-3-formyl-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid | 77% (from mother liquor) | 179°C | -31.4° | prepchem.com |

While effective, traditional optical resolution can sometimes be inefficient, with theoretical maximum yields of only 50% for the desired enantiomer from the racemic mixture. google.com However, the process remains a fundamental and practical approach in stereoselective synthesis.

Chemical Reactivity and Derivatization Studies of 1 Amino 1 Phenylpropan 2 Ol Hydrochloride

Oxidation Reactions and Product Formation

The oxidation of 1-amino-1-phenylpropan-2-ol (B1590006) can target either the secondary alcohol or the primary amino group, or both, depending on the oxidant and reaction conditions.

The secondary alcohol functionality can be oxidized to a ketone. This transformation yields α-aminoketones, which are important synthetic intermediates. For instance, the oxidation of the hydroxyl group in phenylpropanolamine would lead to the formation of 2-amino-1-phenylpropan-1-one. This ketone is a precursor in the synthesis of various pharmaceutical compounds and heterocyclic systems. biosynth.com

The primary amino group is also susceptible to oxidation. Oxidation of primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or, through oxidative deamination, cleavage of the carbon-nitrogen bond. nih.gov The specific product depends heavily on the oxidizing agent used. For example, studies on the oxidation of the closely related compound phenylpropanolamine with N-bromosuccinimide (NBS) have been conducted. researchgate.net In these reactions, different oxidizing species are active depending on the pH, with (CH₂CO)₂NBr postulated in acidic media and OBr⁻ in alkaline media, leading to different oxidation products. researchgate.net The initial step in the oxidation of amines often involves the formation of an N-oxide or a hydroxylamine. nih.gov

Under more vigorous oxidation conditions, cleavage of the molecule can occur. The metabolism of phenylpropanolamine, for example, involves oxidative deamination of the side chain, leading to metabolites like hippuric acid. wikipedia.org

Table 1: Potential Oxidation Products of 1-Amino-1-phenylpropan-2-ol

| Functional Group Targeted | Oxidizing Agent Type | Potential Product(s) |

|---|---|---|

| Secondary Alcohol | Mild Oxidants (e.g., CrO₃/pyridine) | 2-Amino-1-phenylpropan-1-one |

| Primary Amine | Peroxides, NBS | Imines, Oximes, N-oxides |

| Carbon-Nitrogen Bond | Strong Oxidants / Enzymatic | Benzaldehyde, Acetaldehyde |

| Entire Side-Chain | Vigorous Oxidation / Metabolism | Benzoic Acid derivatives (e.g., Hippuric acid) |

Reduction Reactions Leading to Amine Derivatives

Reduction reactions involving 1-amino-1-phenylpropan-2-ol typically focus on the benzylic hydroxyl group. A key transformation is the reduction of this alcohol to a methylene (B1212753) group, which converts the amino alcohol into an amphetamine derivative. This process involves a two-step sequence where the hydroxyl group is first activated by converting it into a better leaving group, followed by hydrogenolysis.

A common method involves the acylation of the hydroxyl group to form an ester, such as an acetate (B1210297) ester. This acylated intermediate is then subjected to catalytic hydrogenation. The benzylic acyloxy group is readily cleaved and replaced by a hydrogen atom. For example, (1R,2S)-(-)-norephedrine can be O-acetylated using acetic anhydride (B1165640) in acetic acid. The resulting O-acetylnorephedrine hydrochloride can then be hydrogenated using a palladium catalyst (e.g., Pd/C) to yield S-(+)-amphetamine. google.com This stereospecific reaction highlights the utility of phenylpropanolamines as chiral precursors. google.com

Table 2: Reduction of Phenylpropanolamine Derivatives

| Starting Material | Reaction Steps | Key Reagents | Product |

|---|

Conversely, 1-amino-1-phenylpropan-2-ol itself is often synthesized via reduction. For instance, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol can be produced from L-(R)-phenylacetylcarbinol through reductive amination, followed by catalytic reduction to remove a protecting group from the amine. google.com Similarly, the synthesis can be achieved by the reductive amination of 1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net

Nucleophilic Substitution Reactions Involving Amine and Hydroxyl Functionalities

Both the primary amine and the secondary hydroxyl group in 1-amino-1-phenylpropan-2-ol are nucleophilic and can participate in substitution reactions.

The amino group, being a primary amine, readily reacts with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: The amine can be alkylated, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. For example, the reaction of pseudoephedrine (the N-methylated analog) with chloroacetyl chloride results in nucleophilic attack by the secondary amine on the acyl chloride to form an amide. nih.gov A similar reaction occurs with the primary amine of 1-amino-1-phenylpropan-2-ol.

The hydroxyl group can also act as a nucleophile, particularly after deprotonation to form an alkoxide.

O-Acylation (Esterification): As mentioned previously, the hydroxyl group can be acylated to form esters. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base. google.com

O-Alkylation (Ether Formation): The formation of ethers is also possible, though it may require stronger conditions, such as using sodium hydride to form the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis).

The hydroxyl group can also be the site of nucleophilic substitution where it is replaced by another group. This requires converting the hydroxyl into a good leaving group, for instance, by protonation in the presence of a strong acid or by converting it to a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with a nucleophile can then displace the leaving group. This strategy is key to synthesizing derivatives like 1,2-diamino-1-phenylpropane (B13505725) from N-protected 2-amino-1-phenylpropan-1-ol. researchgate.net

Formation of Key Chemical Intermediates and Scaffold Derivatives

Due to its bifunctional nature and defined stereochemistry, 1-amino-1-phenylpropan-2-ol is a valuable chiral intermediate for the synthesis of more complex molecules. acs.org

One important application is in the synthesis of vicinal diamines. For example, N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol can be converted into diastereomeric 1,2-diamino-1-phenylpropanes. researchgate.net This transformation involves converting the hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide (B81097) ion (N₃⁻) and subsequent reduction of the azide to an amine. The resulting 1,2-diaminophenylpropane derivatives are important ligands in asymmetric catalysis and building blocks for pharmaceuticals. researchgate.net

The oxidized form, 2-amino-1-phenylpropan-1-one, is another crucial intermediate. It can be used in the preparation of various heterocyclic compounds, such as triazines and other alicyclic structures. biosynth.com

Furthermore, the molecular framework of 1-amino-1-phenylpropan-2-ol can be used as a scaffold in medicinal chemistry. Scaffolds are core molecular structures upon which various functional groups can be built to create a library of compounds for biological screening. mdpi.com The rigid, stereodefined structure of this amino alcohol makes it an appealing starting point for designing molecules that can interact with specific biological targets, such as inhibiting protein-protein interactions. researchgate.net

Strategies for Amine and Hydroxyl Protecting Groups

In multi-step syntheses involving 1-amino-1-phenylpropan-2-ol, it is often necessary to selectively block the reactivity of one functional group while performing a reaction on the other. This is achieved using protecting groups. organic-chemistry.orglibretexts.org

Amine Protecting Groups: The primary amino group is highly nucleophilic and basic, often requiring protection to prevent unwanted side reactions, especially with electrophilic reagents or during oxidation of the alcohol.

Trifluoroacetyl (TFA) Group: The trifluoroacetyl group is particularly effective for protecting the amino group in phenylpropanolamine derivatives. It is introduced using trifluoroacetic anhydride (TFAA). This group is robust and can withstand various reaction conditions, but it can be readily removed under mild basic conditions (solvolysis). researchgate.netbath.ac.ukresearchgate.net Its use was critical in the synthesis of 1,2-diamino-1-phenylpropane, as it prevented side reactions during the manipulation of the hydroxyl group. researchgate.net

Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are standard protecting groups in peptide synthesis and are also applicable here. They convert the amine into a less nucleophilic carbamate. organic-chemistry.org Boc is removed under acidic conditions, while Cbz is typically removed by catalytic hydrogenation.

Hydroxyl Protecting Groups: The hydroxyl group may need protection from strong bases, organometallics, or during reactions intended for the amine group.

Silyl (B83357) Ethers: Silyl ethers are the most common protecting groups for alcohols due to their ease of formation and cleavage. masterorganicchemistry.com Various silyl chlorides (in the presence of a base like imidazole) can be used, offering a range of stabilities. wikipedia.org The stability generally increases with the steric bulk of the substituents on the silicon atom. nih.govgelest.com They are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Table 3: Common Protecting Groups for 1-Amino-1-phenylpropan-2-ol

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Condition(s) |

|---|---|---|---|---|

| Amine | Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Mild base (e.g., K₂CO₃/MeOH) |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS/TBS | t-BuMe₂SiCl, imidazole | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Triisopropylsilyl ether | TIPS | i-Pr₃SiCl, imidazole | Fluoride ion (e.g., TBAF) |

The choice of protecting groups is crucial for developing efficient and selective synthetic routes, often employing an "orthogonal" strategy where one group can be removed without affecting the other, allowing for precise chemical manipulations at different sites of the molecule. organic-chemistry.org

Stereochemical Purity Assessment and Control in 1 Amino 1 Phenylpropan 2 Ol Hydrochloride Research

Analytical Techniques for Enantiomeric Excess and Purity Determination

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. Specialized analytical techniques are required to differentiate between them.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For compounds like 1-amino-1-phenylpropan-2-ol (B1590006), direct analysis can be challenging, often necessitating derivatization to increase volatility and improve chiral recognition. The primary amine and hydroxyl groups are typically converted into less polar derivatives, such as trifluoroacetyl (TFA) derivatives.

The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin derivatives. wiley.comgcms.cz The differential interaction between the enantiomers of the derivatized analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. gcms.cz Researchers have noted that various parameters, including the type of ring substituent on related phenylalkylamines and the oven temperature, can significantly affect the chiral resolution. wiley.com For instance, studies on analogous 1-phenylalkylamines showed that fluorine substitution on the phenyl ring consistently resulted in enantiomeric separation. wiley.com

Table 1: Chiral GC Parameters for Phenylalkylamine Analysis

| Parameter | Description |

|---|---|

| Column | Fused silica capillary column coated with a substituted cyclodextrin (e.g., 30% MTBCD in OV-1701). wiley.com |

| Derivatization Agent | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640). researchgate.netnih.gov |

| Carrier Gas | Hydrogen. wiley.com |

| Detector | Flame Ionization Detector (FID). wiley.com |

| Temperature Program | Isothermal conditions are often employed, with analyses run at various temperatures to optimize separation. wiley.com |

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most versatile and widely used methods for enantiomeric separation. phenomenex.com This technique can be applied directly to the enantiomers of 1-amino-1-phenylpropan-2-ol or after derivatization.

Direct separation involves the use of a column where the stationary phase is itself chiral. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate), are highly successful in resolving a wide range of racemates, including chiral amines. yakhak.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the solute enantiomers and the chiral selector through interactions like hydrogen bonding, π-π interactions, and steric hindrance. The mobile phase composition, including the type of organic modifier and additives (acids or bases), plays a crucial role in achieving resolution. researchgate.netnih.gov

Indirect separation involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column. nih.govsigmaaldrich.com A common approach for amines is reaction with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form stable diastereomeric thiourea derivatives. nih.gov

Table 2: Example Chiral HPLC Conditions for Phenylpropanolamine (PPA) Enantiomers

| Method | Chiral Stationary Phase (CSP) / Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Direct Separation | Larihc CF6-P (crown ether-based) | ACN/MeOH/TFA/TEA (90:10:0.3:0.2) | UV (254 nm) | researchgate.net |

| Indirect (Derivatization) | Reversed-phase C18 | Isocratic mobile phase | UV (254 nm) | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can also be adapted for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. This can be a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). libretexts.orgresearchgate.net

When a CSA is added to a solution of a racemic compound, it forms transient diastereomeric complexes with each enantiomer. libretexts.orgunipi.it These complexes are in fast exchange with the free species, and the differential interaction leads to separate, observable signals for each enantiomer in the NMR spectrum. The enantiomeric excess can then be determined by integrating these well-resolved signals. researchgate.net Lanthanide-based chiral shift reagents have also been used, but can sometimes cause significant line broadening.

Alternatively, reacting the enantiomeric mixture with a CDA creates stable diastereomers, which will inherently have distinct NMR spectra, allowing for quantification. researchgate.net

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com This property is known as optical activity. Enantiomers rotate light by equal magnitudes but in opposite directions. wikipedia.org A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). wikipedia.org

The measured optical rotation (α) is proportional to the concentration of the chiral substance, the path length of the sample cell, and the specific rotation [α], which is a characteristic physical constant for a given compound under specific conditions (temperature, wavelength, solvent). masterorganicchemistry.com

Formula for Specific Rotation: [α] = α / (c * l) where:

[α] is the specific rotation

α is the observed rotation

c is the concentration (in g/mL)

l is the path length (in dm)

By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used to express the enantiomeric excess of the mixture. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive (α = 0). wikipedia.org

Diastereomeric Purity Analysis Methods (e.g., HPLC, GLC)

1-Amino-1-phenylpropan-2-ol has two chiral centers, meaning it can exist as four stereoisomers: two pairs of enantiomers (erythro and threo). The pairs of enantiomers are diastereomers of each other (e.g., (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine). Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC and Gas-Liquid Chromatography (GLC). nih.gov

A key challenge in the analysis of ephedrine alkaloids is ensuring the clear chromatographic resolution of the diastereoisomers to avoid misidentification and inaccurate quantification, as they can have similar retention times and mass spectra. dshs-koeln.de

Gas-Liquid Chromatography (GLC) / GC-MS: GC-based methods, often coupled with mass spectrometry (GC-MS), are frequently used for the separation and quantification of diastereomers like norephedrine and norpseudoephedrine. Derivatization is typically employed to improve chromatographic properties. dshs-koeln.de

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with standard achiral columns (e.g., C8 or C18) is effective for separating diastereomers. The differences in their polarity and shape lead to different interactions with the stationary phase, resulting in distinct retention times. nih.gov

Influencing Factors on Stereoselectivity and Diastereoselectivity in Synthetic Routes

Controlling the stereochemical outcome of a chemical reaction is a central goal of asymmetric synthesis. The stereoselectivity (preference for one enantiomer over the other) and diastereoselectivity (preference for one diastereomer over others) in the synthesis of 1-amino-1-phenylpropan-2-ol are highly dependent on the chosen synthetic route and reaction conditions.

Recent advances have focused on biocatalytic methods, which utilize enzymes to perform highly selective transformations under mild conditions. researchgate.net For example, a one-pot cascade synthesis has been developed using a combination of stereocomplementary alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs). nih.govnih.gov

Key influencing factors include:

Choice of Catalyst/Enzyme: The inherent chirality and substrate specificity of the enzyme are the primary determinants of the stereochemical outcome. By selecting specific enzymes (e.g., different ADHs and ωTAs), chemists can selectively synthesize any of the four possible stereoisomers of phenylpropanolamine with very high enantiomeric and diastereomeric purity (er and dr >99.5%). nih.govnih.gov

Substrate Configuration: The stereochemistry of the starting material is crucial. For instance, using trans- or cis-β-methylstyrene as a precursor in enzymatic synthesis leads to different diastereomeric intermediates, which in turn dictates the final product's stereochemistry. nih.govnih.gov

Reaction Conditions: Parameters such as temperature, pH, and solvent can influence enzyme activity and stability, thereby affecting the selectivity and yield of the reaction.

Chiral Auxiliaries and Reagents: In traditional chemical synthesis, the use of chiral auxiliaries, reagents, or catalysts is a common strategy to induce stereoselectivity. researchgate.net

The development of these highly selective synthetic routes is critical for producing enantiomerically and diastereomerically pure 1-amino-1-phenylpropan-2-ol hydrochloride for specific applications.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2S)-norephedrine |

| (1R,2R)-norpseudoephedrine |

| Cathine (B3424674) |

| Ephedrine |

| Methylephedrine |

| Pseudoephedrine |

| trans-β-methylstyrene |

| cis-β-methylstyrene |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |

| N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) |

Applications of 1 Amino 1 Phenylpropan 2 Ol Hydrochloride in Advanced Organic Chemistry and Chemical Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

1-Amino-1-phenylpropan-2-ol (B1590006) hydrochloride is a well-established chiral building block, a foundational molecule from which more complex, enantiomerically pure compounds are constructed. enamine.net In asymmetric synthesis, the goal is to selectively create one enantiomer of a chiral product, a critical requirement in fields like pharmacology where different enantiomers can have vastly different biological effects. enamine.net The use of chiral building blocks, also known as the "chiral pool" method, involves incorporating a readily available enantiopure compound, such as a derivative of 1-amino-1-phenylpropan-2-ol, directly into the target molecule. tcichemicals.com

This strategy transfers the stereochemical information from the starting material to the final product. For instance, research has demonstrated the modification of similar amino alcohols, derived from natural amino acids, to create new chiral compounds. researchgate.net These building blocks can participate in reactions like tandem double Michael additions to construct complex molecules containing multiple chiral centers, such as spiro-cyclopropane skeletons. researchgate.net The defined stereochemistry at the two contiguous carbon atoms in the 1-amino-1-phenylpropan-2-ol backbone provides a rigid and predictable framework for directing the stereochemical outcome of subsequent transformations. This approach is fundamental in synthesizing optically pure high-value chemicals, including pharmaceuticals and natural products. researchgate.net

Role in the Development of Chiral Ligands, Auxiliaries, and Organocatalysts

Beyond its role as a structural component, 1-amino-1-phenylpropan-2-ol is a key precursor for creating chiral auxiliaries, ligands, and organocatalysts. A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to guide the stereoselective formation of new chiral centers. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. Amino alcohols are particularly effective as chiral auxiliaries because their two functional groups can form a chelate with a metal center, creating a rigid, sterically defined environment that directs the approach of reactants.

Derivatives of 1-amino-1-phenylpropan-2-ol, such as pseudoephedrine, are famously used as chiral auxiliaries, particularly in the asymmetric alkylation of enolates to produce optically active carboxylic acids and amino acids with high efficiency. Similarly, these amino alcohols can be used to synthesize oxazolidinones, another powerful class of chiral auxiliaries popularized by David Evans, which are effective in controlling the stereochemistry of aldol, alkylation, and Diels-Alder reactions. wikipedia.org

Furthermore, chiral amino alcohols derived from this parent structure are used to create ligands for asymmetric metal catalysis. nih.gov For example, chiral amino alcohol ligands anchored to polymer resins have been shown to be highly effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. nih.gov These ligands form complexes with metals like ruthenium, rhodium, or copper, and the chiral environment around the metal center dictates the stereochemical outcome of the catalyzed reaction. researchgate.netmdpi.com

Precursor for Enantiomerically Pure Intermediates in Drug Discovery Research

The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, as the desired therapeutic effect often resides in only one of a pair of enantiomers. enamine.netscispace.com 1-Amino-1-phenylpropan-2-ol hydrochloride serves as a crucial starting material for the synthesis of enantiomerically pure intermediates used in drug discovery and development. lookchem.com Its structure is a component of many bioactive compounds and drug molecules. researchgate.net

For example, the Sharpless asymmetric aminohydroxylation, a key reaction in medicinal chemistry, can be used to generate chiral amino alcohol structures similar to 1-amino-1-phenylpropan-2-ol, which are then elaborated into novel therapeutic agents. nih.gov Research into novel anti-inflammatory agents has involved the synthesis of N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides, where the chiral amino alcohol moiety is a central feature. nih.gov The compound is also a known precursor or intermediate in the synthesis of various pharmaceutical compounds that act as central nervous system stimulants. lookchem.com The ability to stereoselectively prepare specific diastereomers, such as the L-erythro-(1R,2S) form, is critical for these applications. google.com

| Drug Development Application | Role of 1-Amino-1-phenylpropan-2-ol derivative | Key Synthetic Transformation |

| CNS Stimulants | Starting material or key intermediate. lookchem.com | Varies depending on target molecule. |

| Anti-inflammatory Agents | Chiral backbone for novel amides. nih.gov | Sharpless Asymmetric Aminohydroxylation. nih.gov |

| Chiral Drug Intermediates | Precursor for enantiopure subunits. scispace.commdpi.com | Asymmetric alkylation, reductive amination. google.com |

Substrate in Enzymatic Specificity and Mechanism Investigations

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com 1-Amino-1-phenylpropan-2-ol and related structures are valuable substrates for studying the specificity and mechanisms of various enzymes, particularly those involved in amine synthesis and metabolism, such as transaminases. researchgate.net

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone, producing a new chiral amine. mdpi.comresearchgate.net Investigating how these enzymes act on substrates like 1-phenylpropan-2-one (a close structural relative) allows researchers to probe the enzyme's active site, understand its stereoselectivity, and engineer improved biocatalysts for the synthesis of valuable chiral amines. researchgate.net Furthermore, multi-enzymatic cascade systems are being developed where the transformation of a substrate related to 1-amino-1-phenylpropan-2-ol is coupled with other enzymatic reactions to improve reaction efficiency and yield. mdpi.comnih.gov These studies are crucial for developing robust biocatalytic processes for the production of enantiopure pharmaceutical intermediates. nih.gov

Synthesis of 1,2-Diamino-1-phenylpropane (B13505725) Diastereoisomers and Related Chiral Scaffolds

Stereochemically defined vicinal diamines are important structural motifs in many bioactive compounds and are valuable building blocks and ligands in their own right. thieme.de 1-Amino-1-phenylpropan-2-ol serves as an excellent precursor for the synthesis of its corresponding diamine, 1,2-diamino-1-phenylpropane. The synthesis requires the stereocontrolled conversion of the hydroxyl group into an amino group.

A common strategy involves a multi-step sequence starting from an N-protected amino alcohol. researchgate.netresearchgate.net The hydroxyl group is first converted into a good leaving group, such as a mesylate. This is followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), which proceeds with inversion of configuration at the carbon center. researchgate.net Finally, the azide is reduced to a primary amine, typically through catalytic hydrogenation. researchgate.netresearchgate.net Careful selection of protecting groups, such as the trifluoroacetyl group, is crucial to prevent side reactions during the synthesis. researchgate.netresearchgate.net This synthetic route allows for the preparation of specific diastereoisomers of the target diamine, which can then be used as chiral scaffolds for further synthetic elaborations or as ligands in asymmetric catalysis. thieme.de

| Synthetic Step | Reagents | Purpose |

| 1. N-Protection | Trifluoroacetic anhydride (B1165640) | Protects the initial amino group to prevent side reactions. researchgate.netresearchgate.net |

| 2. Activation of Hydroxyl | Methanesulfonyl chloride, base | Converts the hydroxyl into a good leaving group (mesylate). researchgate.net |

| 3. Nucleophilic Substitution | Sodium azide (NaN₃) | Displaces the mesylate to introduce the azide group with stereochemical inversion. researchgate.net |

| 4. Reduction of Azide | Catalytic Hydrogenation (e.g., Pd/C, H₂) or LiAlH₄ | Reduces the azide to a primary amine. researchgate.net |

| 5. Deprotection | Acidic or basic hydrolysis | Removes the N-protecting group to yield the final 1,2-diamine. researchgate.netresearchgate.net |

Mechanistic Investigations and Theoretical Studies on 1 Amino 1 Phenylpropan 2 Ol Hydrochloride

Elucidation of Reaction Mechanisms in Chemo- and Biocatalytic Transformations

The synthesis and transformation of 1-amino-1-phenylpropan-2-ol (B1590006) and related phenylpropanolamines involve intricate chemo- and biocatalytic routes, the mechanisms of which have been a subject of detailed investigation. In chemo-catalytic synthesis, reductive amination of precursor ketones like 1-hydroxy-1-phenyl-2-propanone is a key step. For instance, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been achieved through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net This process involves the formation of an imine intermediate followed by catalytic hydrogenation. Another chemo-catalytic approach involves the stereoselective production of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol. google.com This method utilizes a primary aralkylamine under catalytic reduction conditions, followed by the hydrogenolytic removal of the N-aralkyl group. google.com

Biocatalytic transformations offer highly selective routes to phenylpropanolamine stereoisomers. Multi-enzymatic cascades have been developed for their synthesis from precursors like β-methylstyrene. nih.gov These cascades can involve a combination of enzymes such as styrene (B11656) monooxygenases, epoxide hydrolases, alcohol dehydrogenases (ADHs), and ω-transaminases (ωTAs). nih.gov For example, a one-pot cascade can convert 1-phenylpropane-1,2-diols into various phenylpropanolamine stereoisomers with high optical purity. nih.gov The mechanism involves a redox-neutral network where an ADH oxidizes the diol to a keto intermediate, which is then aminated by a ωTA. nih.gov Transaminases, in particular, are pivotal in the synthesis of related compounds like (R)-1-phenylpropan-2-amine derivatives from prochiral ketones, offering an environmentally favorable method for direct synthesis. researchgate.net The mechanism of action for cathinone (B1664624), a related compound, involves increasing dopamine (B1211576) levels in the brain by acting on catecholaminergic synapses, similar to amphetamine. nih.gov

Computational Chemistry Approaches for Structural and Electronic Analysis

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like 1-amino-1-phenylpropan-2-ol and its analogs, offering insights that complement experimental findings. elixirpublishers.com

Density Functional Theory (DFT) is a prominent computational method used to study the molecular and electronic structure of cathinone and its derivatives. kean.edutandfonline.com DFT calculations have been employed to determine the low-energy conformations of cathinone and its metabolites in both gas and solution phases. kean.edu These studies reveal the preferred geometries and the energetic profiles of different conformers. kean.edu Molecular electrostatic potential surface data derived from DFT calculations can identify likely sites for chemical reactions. kean.edu Furthermore, DFT has been used to investigate the interaction between cathinone and various nanomaterials, such as B24N24 nanocages and BN nanotubes, to explore their potential as sensors for detecting these molecules. tandfonline.comresearchgate.net These studies calculate adsorption energies and analyze changes in electronic properties upon interaction, providing a theoretical basis for sensor development. tandfonline.comresearchgate.net DFT methods are also used to predict NMR chemical shifts for cathinone and its fluorinated derivatives, aiding in their structural identification. mdpi.com

Molecular modeling and virtual screening are valuable computational techniques for exploring the interactions of cathinone analogs with biological targets and for designing new compounds with desired properties. These methods are instrumental in understanding the structure-activity relationships of synthetic cathinones. mdpi.com For instance, induced-fit docking (IFD) studies have been used to investigate how related scaffolds accommodate the kinase domains of enzymes like PI3Kα, identifying key hydrogen bonding interactions with binding site residues. mdpi.com Such computational approaches can help in the rational design of novel anticancer agents. mdpi.com Molecular modeling also plays a role in interpreting complex NMR spectra of cathinone derivatives, which can be challenging to analyze experimentally. mdpi.com

Mechanistic Insights into Stereoselective Reaction Pathways

The presence of two chiral centers in 1-amino-1-phenylpropan-2-ol means it can exist as four different stereoisomers, making stereoselective synthesis a critical area of research. researchgate.net Both chemical and enzymatic methods have been developed to control the stereochemical outcome of reactions.

A notable chemical method is the stereoselective preparation of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol. This process involves a reductive amination with a primary aralkylamine under catalytic reduction, followed by hydrogenolysis to remove the aralkyl group, achieving high stereoselectivity. google.com

Biocatalytic methods offer excellent stereocontrol. Multi-enzymatic cascades have been designed to synthesize all four possible stereoisomers of phenylpropanolamines with high enantiomeric and diastereomeric purity. nih.gov These cascades utilize the complementary regio- and stereoselectivities of different enzymes, such as alcohol dehydrogenases and ω-transaminases. nih.gov For example, starting from trans- or cis-β-methylstyrene, a sequence involving a styrene monooxygenase and epoxide hydrolases yields 1-phenylpropane-1,2-diol (B147034) intermediates, which are then aminated stereoselectively. nih.gov The choice of enzymes in the cascade dictates which stereoisomer is predominantly formed. nih.gov

Analysis of Molecular Interactions in Enzyme-Substrate Systems

Understanding the interactions between 1-amino-1-phenylpropan-2-ol analogs and their biological targets, primarily monoamine transporters, is crucial for elucidating their mechanism of action. nih.gov Synthetic cathinones interact with dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov Depending on their structure, they can act as either transporter blockers (reuptake inhibitors) or substrates (releasing agents). nih.govnih.gov

Computational docking studies have been used to explore the interactions of cathinone with various cytochrome P450 (CYP) enzymes. nih.gov These studies can predict binding modes and identify key amino acid residues involved in the interaction within the active or allosteric sites of the enzymes. nih.gov For example, cathinone has been shown to inhibit CYP1A2, CYP2A6, and CYP3A5 through non-competitive and uncompetitive mixed modes. nih.gov Such analyses provide insights into potential drug-drug interactions. amsterdamumc.nl The interaction of cathinone analogs with cyclodextrins has also been studied to understand enantioselective complex formation, which can be relevant for developing chiral separation methods and potential antidotes. mdpi.com

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues and Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the cathinone scaffold influence its biological activity. nih.govacs.org These studies investigate the impact of substituents on the aromatic ring, the length of the aliphatic side chain, and the terminal amino group on the compound's potency and selectivity for monoamine transporters. nih.govacs.org

Key SAR findings for synthetic cathinones include:

Terminal Amine: The nature of the terminal amine group significantly affects whether a compound acts as a releasing agent or a reuptake inhibitor. nih.gov Bulky substituents on the terminal amine tend to decrease potency as stimulants. nih.gov

α-Substituent: The size of the substituent at the alpha-position to the carbonyl group influences activity at the dopamine transporter (DAT). nih.gov

Aromatic Ring Substituents: Substituents on the phenyl ring, particularly at the 4-position, generally decrease potency at DAT and can shift selectivity towards the serotonin transporter (SERT). nih.govfrontiersin.org

Carbonyl Group: Reduction of the carbonyl group to a hydroxyl group, as in the case of cathine (B3424674) and norephedrine, reduces potency as a DAT substrate. nih.gov

Stereochemistry: The stereochemistry of the molecule is crucial, with the (-)-isomer of cathinone being the more potent enantiomer. nih.gov

These SAR studies are critical for predicting the pharmacological and toxicological effects of new synthetic cathinones and for guiding the design of compounds with potential therapeutic applications, such as bupropion, which is a substituted cathinone used as an antidepressant. acs.orgwikipedia.org

Interactive Data Tables

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-amino-1-phenylpropan-2-ol hydrochloride?

Answer:

The synthesis typically involves the reaction of 2-methylphenylpropan-2-ol with ammonia or amines under controlled conditions. Key steps include:

- Catalyzed Amination : Use of catalysts like Raney nickel or palladium under hydrogen pressure (30–50 psi) to enhance reaction efficiency .

- Temperature Control : Reactions are conducted at 60–80°C to balance yield and byproduct formation .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) can resolve polar impurities .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Answer:

Spectroscopic Techniques :

- NMR : -NMR (DMSO-d6): δ 7.2–7.4 (m, aromatic H), δ 4.1 (s, -OH), δ 3.2 (q, -CH-NH) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to detect impurities (<0.5% threshold) .

- Elemental Analysis : Confirm Cl content (theoretical: 17.6%) via combustion analysis .

Advanced: How can reaction mechanisms for oxidation or substitution pathways be elucidated?

Answer:

Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Compare for H-abstraction in oxidation (e.g., using KMnO) to distinguish radical vs. polar pathways .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate transition states for nucleophilic substitution at the amino group .

- Tracer Studies : -labeling in hydroxyl groups tracks oxygen transfer during oxidation to ketones .

Advanced: What crystallographic tools are optimal for resolving structural ambiguities?

Answer:

- SHELX Suite : Use SHELXL for refinement against high-resolution (<1.2 Å) X-ray data. Key parameters: R1 < 5%, wR2 < 12% .

- OLEX2 Integration : Visualize electron density maps to validate hydrogen bonding (e.g., NH–Cl interactions) and torsional angles .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in hydrochloride salts .

Advanced: How does the compound’s bioactivity compare to structural analogs?

Answer:

Comparative Analysis :

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via IC assays. Compare with 1-amino-3-(4-methylphenyl)propan-2-ol hydrochloride, noting 2–3x lower potency due to steric hindrance from the phenyl group .

- Cellular Uptake : Radiolabel () the compound and analogs to quantify membrane permeability in Caco-2 cells .

- SAR Studies : Replace the hydroxyl with methoxy to assess hydrogen bonding’s role in receptor binding .

Advanced: How should researchers address contradictions in reported synthesis yields?

Answer:

Troubleshooting Strategies :

- Reaction Replication : Standardize solvent (anhydrous ethanol vs. THF) and catalyst batches to isolate variables .

- In Situ Monitoring : Use FTIR to track amine intermediate formation (disappearance of C=O stretch at 1700 cm) .

- Byproduct Identification : LC-MS/MS detects dimerization products (e.g., m/z 403 [M+H]) from excess HCl .

Advanced: What computational methods predict the compound’s solubility and stability?

Answer:

- Solubility Prediction : Use Hansen solubility parameters (δD=18.1, δP=8.2, δH=10.5) to identify optimal solvents (e.g., DMSO > water) .

- pKa Estimation : ACD/Labs software calculates pKa ~9.2 (amine) and ~13.5 (hydroxyl), critical for protonation state in biological assays .

- Degradation Pathways : Molecular dynamics (AMBER) simulate hydrolysis at elevated temperatures (40°C, pH 7.4) .

Advanced: How to design experiments for studying enantioselective synthesis?

Answer:

- Chiral Catalysts : Screen Jacobsen’s Co-salen complexes for asymmetric amination (target ee >90%) .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve enantiomers .

- Circular Dichroism : Confirm absolute configuration via Cotton effects at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.